2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate
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Overview
Description
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate: is a chemical compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a central 1,3,5-triazine ring, which is substituted by two morpholine rings and an ethylsulfanyl group. Additionally, there’s a 2-methylpropanoate (isobutyrate) moiety attached.
Preparation Methods
Synthetic Routes::
Triazine Synthesis: The 1,3,5-triazine core can be synthesized via various methods, including cyclization of appropriate precursors or condensation reactions.
Morpholine Substitution: The morpholine rings are introduced by reacting the triazine with morpholine under suitable conditions.
Ethylsulfanyl Group Addition: The ethylsulfanyl group is typically added using thiol chemistry.
Isobutyrate Esterification: Finally, the 2-methylpropanoate group is attached through esterification.
Industrial Production:: Industrial-scale production methods may involve multi-step processes, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen atoms.
Ester Hydrolysis: The isobutyrate ester can be hydrolyzed under acidic or basic conditions.
Morpholine: Used for introducing morpholine rings.
Thiols: Employed for adding the ethylsulfanyl group.
Acids/Bases: Required for ester hydrolysis.
Sulfanyl-substituted Triazine Derivatives: Various products arise from different substitution patterns on the triazine ring.
Scientific Research Applications
Medicinal Chemistry: Investigating potential antitumor, antimicrobial, and antiviral properties.
Biological Studies: Understanding interactions with DNA and cellular targets.
Industry: Developing cytostatic agents and other pharmaceutical compounds.
Mechanism of Action
DNA Interaction: The compound may bind to DNA, inhibiting replication.
Tyrosine Kinase Inhibition: It could affect cell-surface receptors via tyrosine kinase inhibition.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related 1,3,5-triazine derivatives.
Similar Compounds: Explore other compounds with similar structures and biological activities.
Properties
Molecular Formula |
C17H27N5O4S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C17H27N5O4S/c1-13(2)14(23)26-11-12-27-17-19-15(21-3-7-24-8-4-21)18-16(20-17)22-5-9-25-10-6-22/h13H,3-12H2,1-2H3 |
InChI Key |
TZNBFMHXJYFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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